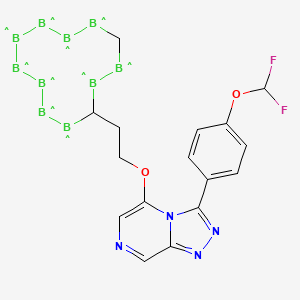![molecular formula C20H17F2N5O2 B10797391 (1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol](/img/structure/B10797391.png)
(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol is a complex organic compound characterized by its unique structure, which includes a triazolopyrazine core and a difluoromethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the triazolopyrazine core through cyclization reactions, followed by the introduction of the difluoromethoxyphenyl group via nucleophilic substitution reactions. The final step often involves the stereoselective reduction of the intermediate to yield the desired (1S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reaction conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate specific biochemical pathways makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial applications.
Mécanisme D'action
The mechanism of action of (1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Camptothecin and its derivatives
- Cobenfy™ (KarXT)
Uniqueness
Compared to similar compounds, (1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol stands out due to its unique triazolopyrazine core and difluoromethoxyphenyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H17F2N5O2 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol |
InChI |
InChI=1S/C20H17F2N5O2/c21-20(22)29-15-8-6-14(7-9-15)19-26-25-18-12-23-11-17(27(18)19)24-10-16(28)13-4-2-1-3-5-13/h1-9,11-12,16,20,24,28H,10H2/t16-/m1/s1 |
Clé InChI |
MOIHJTIFLGFROE-MRXNPFEDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CNC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)O |
SMILES canonique |
C1=CC=C(C=C1)C(CNC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797308.png)
![8-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797309.png)
![5-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797311.png)
![3-[4-(difluoromethoxy)phenyl]-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797326.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-imidazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797339.png)
![Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B10797344.png)
![3-(Oxolan-3-yl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797348.png)
![6-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,3-dihydroindol-2-one](/img/structure/B10797352.png)
![3-[4-(Difluoromethoxy)phenyl]-5-phenoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797354.png)
![5-[2-(3,4-difluorophenyl)ethoxy]-3-(2,3-dihydro-1H-indol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797355.png)
![(NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine](/img/structure/B10797362.png)
![3-(Oxan-4-yl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797363.png)
![8-Benzylsulfanyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797370.png)

